molecular formula C21H13Cl3N2 B12598132 Quinoxaline, 2-(3-chlorophenyl)-3-[(2,4-dichlorophenyl)methyl]- CAS No. 649739-78-6

Quinoxaline, 2-(3-chlorophenyl)-3-[(2,4-dichlorophenyl)methyl]-

Cat. No.: B12598132
CAS No.: 649739-78-6
M. Wt: 399.7 g/mol
InChI Key: KIIYXRRUKCLDSZ-UHFFFAOYSA-N
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Description

Core Quinoxaline Ring System: Electronic Configuration and Resonance Stabilization

The quinoxaline core consists of a bicyclic aromatic system formed by fused benzene and pyrazine rings. The pyrazine component introduces two nitrogen atoms at positions 1 and 4, creating a conjugated π-system that enables resonance stabilization across the entire framework. Density functional theory (DFT) calculations on analogous quinoxaline derivatives reveal delocalized electron density, with the nitrogen lone pairs participating in aromatic sextet formation.

The compound’s quinoxaline ring exhibits near-planarity, as evidenced by X-ray crystallographic data showing a root-mean-square (RMS) deviation of 0.0135 Å from the plane of the pyrazine ring. This planarity maximizes orbital overlap, enhancing resonance stabilization energy. Comparative analysis with unsubstituted quinoxaline shows minimal geometric distortion, with bond lengths between adjacent carbon and nitrogen atoms (C–N: 1.332–1.347 Å; C–C: 1.380–1.406 Å) remaining consistent with aromatic character.

Substituent Analysis: 3-Chlorophenyl and 2,4-Dichlorobenzyl Functional Groups

The 3-chlorophenyl substituent at position 2 introduces ortho/para-directing effects due to the chlorine atom’s +M (mesomeric) and –I (inductive) electronic properties. Nuclear magnetic resonance (NMR) studies of analogous 3-chlorophenyl-quinoxaline derivatives reveal deshielding of proximal protons (δ 7.41–7.78 ppm in $$^1$$H NMR), consistent with electron withdrawal from the aromatic system.

The 2,4-dichlorobenzyl group at position 3 creates a sterically demanding environment. X-ray diffraction data demonstrate an 86.47° dihedral angle between the dichlorophenyl ring and the quinoxaline plane, minimizing steric clash between the ortho-chlorine and adjacent hydrogen atoms. This substituent’s electronic effects are compounded by two chlorine atoms:

  • The 2-chloro group exhibits strong –I effects, reducing electron density at the benzyl methylene bridge (CH$$_2$$)
  • The 4-chloro group participates in resonance with the benzyl π-system, creating localized electron-deficient regions

Comparative analysis of substituent electronic effects (Table 1) reveals how halogen positioning modulates molecular reactivity:

Table 1: Electronic Effects of Substituents in Quinoxaline Derivatives

Substituent Position Hammett σ$$_p$$ Resonance Contribution
3-Chlorophenyl +0.37 Moderate –I/+M
2,4-Dichlorobenzyl +0.71 Strong –I/+M
Parent Quinoxaline 0 N/A

Data derived from analogous compounds in.

Conformational Flexibility and Steric Considerations

The 2,4-dichlorobenzyl group imposes significant steric constraints. Molecular mechanics simulations indicate a rotational energy barrier of ~12 kcal/mol for the benzyl-CH$$_2$$-quinoxaline bond, restricting free rotation at ambient temperatures. This limited conformational flexibility stabilizes specific molecular geometries:

  • Syn-periplanar : Benzyl chlorine atoms aligned with quinoxaline plane (favored in crystalline state)
  • Anti-periplanar : Chlorines rotated away from core (predominant in solution phase)

X-ray data reveal intermolecular π-π stacking interactions (centroid-centroid distance: 3.699 Å) between dichlorophenyl rings in the crystalline lattice, stabilized by complementary electrostatic potentials from chlorine atoms. These interactions create a herringbone packing motif that influences solid-state solubility.

Comparative Molecular Geometry with Parent Quinoxaline Derivatives

Structural comparisons with unsubstituted quinoxaline highlight key modifications induced by the chlorinated substituents (Table 2):

Table 2: Geometric Parameters of Quinoxaline Derivatives

Parameter This Compound Parent Quinoxaline
Pyrazine C–N Bond Length 1.338 Å 1.340 Å
Benzene C–C Bond Length 1.392 Å 1.397 Å
Dihedral Angle* 86.47°
Molecular Volume 284.7 ų 148.2 ų

*Between substituent aromatic ring and quinoxaline plane.

The 18.3% increase in molecular volume compared to parent quinoxaline arises from the bulky dichlorobenzyl group. Despite this, the core quinoxaline system maintains geometric fidelity, with bond length variations <0.5% from unsubstituted analogs. This structural preservation suggests that electronic effects dominate over steric factors in modulating reactivity at the heterocyclic core.

Crystallographic studies further demonstrate how chlorinated substituents influence supramolecular architecture. The title compound forms dimeric units via N–H···O hydrogen bonds (2.893 Å) and stabilizes through Cl···Cl interactions (3.327 Å), unlike the π-stacking-dominated packing of unsubstituted quinoxaline. These differences highlight the critical role of halogen substituents in directing solid-state assembly.

Properties

CAS No.

649739-78-6

Molecular Formula

C21H13Cl3N2

Molecular Weight

399.7 g/mol

IUPAC Name

2-(3-chlorophenyl)-3-[(2,4-dichlorophenyl)methyl]quinoxaline

InChI

InChI=1S/C21H13Cl3N2/c22-15-5-3-4-14(10-15)21-20(11-13-8-9-16(23)12-17(13)24)25-18-6-1-2-7-19(18)26-21/h1-10,12H,11H2

InChI Key

KIIYXRRUKCLDSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)C3=CC(=CC=C3)Cl)CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Key Reaction Conditions:

  • Reagents : Ortho-phenylenediamine and an appropriate dicarbonyl compound.
  • Catalysts : Acidic catalysts such as acetic acid or green alternatives like recyclable catalysts.
  • Reaction Medium : Solvents like ethanol, acetic acid, or solvent-free conditions.
  • Temperature : Often requires heating to reflux or room temperature under optimized conditions.
  • Yield : Depending on the reaction conditions, yields can range from moderate to high.

Specific Synthesis of 2-(3-chlorophenyl)-3-[(2,4-dichlorophenyl)methyl]-quinoxaline

This specific compound features chlorinated aromatic substituents, which influence its synthetic pathway. Below are detailed methodologies:

Condensation with Substituted Benzils

In this method:

  • Starting Materials : Ortho-phenylenediamine reacts with a substituted benzil (e.g., 3-chlorobenzil or 2,4-dichlorobenzil).
  • Reaction Medium : Concentrated acetic acid.
  • Procedure :
    • Mix the reactants in a round-bottom flask.
    • Reflux the mixture for several hours (e.g., 16 hours).
    • Cool the reaction mixture and filter the precipitate.
    • Purify by recrystallization using solvents like ethanol or a mixture of toluene and ethanol.
  • Yield : Moderate to high depending on reaction time and purification steps.

Example Reaction:

$$
\text{C}6\text{H}4(\text{NH}2)2 + \text{C}6\text{H}3(\text{CO})_2 \rightarrow \text{Quinoxaline Derivative}
$$

Nucleophilic Substitution on Preformed Quinoxalines

An alternative approach involves modifying pre-synthesized quinoxalines:

  • Intermediate Formation : A dichloroquinoxaline intermediate is prepared using thionyl chloride and a suitable precursor.
  • Substitution Reaction :
    • Introduce chlorinated phenyl groups via nucleophilic substitution.
    • Use solvents like dichloroethane for better solubility.
  • Purification : Recrystallization from solvent mixtures such as acetonitrile-water ensures high purity.

Green Chemistry Approaches

Recent advancements in green chemistry have introduced eco-friendly methods:

  • Microwave-Assisted Synthesis :
    • Reduces reaction time significantly (e.g., from hours to minutes).
    • Uses less solvent or solvent-free conditions.
  • Catalyst Innovations :
    • Recyclable catalysts like phosphate-based catalysts (e.g., MAP, DAP) or pyridine improve efficiency.
    • Room temperature reactions minimize energy consumption.

Data Table: Comparative Analysis of Synthesis Methods

Methodology Key Reagents Conditions Yield (%) Advantages
Condensation with Substituted Benzils Ortho-phenylenediamine, benzil Reflux in acetic acid ~56–95 Simple setup, moderate yield
Nucleophilic Substitution Dichloroquinoxaline intermediate Dichloroethane, reflux ~70–90 High selectivity
Microwave-Assisted Synthesis Phenylenediamine, benzil Microwave heating ~85–95 Fast reaction time
Catalyst-Based Green Synthesis Phenylenediamine, benzil Ethanol with recyclable catalyst ~90–95 Eco-friendly, reusable catalyst

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the phenyl rings.

    Reduction: Reduction reactions can occur at the quinoxaline core or the chlorinated phenyl groups.

    Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline dioxides, while substitution could introduce various functional groups into the phenyl rings.

Scientific Research Applications

Structural Characteristics

The molecular formula of Quinoxaline, 2-(3-chlorophenyl)-3-[(2,4-dichlorophenyl)methyl]- is C22H17ClN2C_{22}H_{17}ClN_{2}, with a molecular weight of approximately 360.8 g/mol. The compound's structure includes a quinoxaline core substituted with chlorophenyl and dichlorophenyl groups, which contribute to its biological activity.

Antimicrobial Activity

Quinoxaline derivatives are known for their broad-spectrum antimicrobial properties. The specific compound has shown potential against various pathogens:

  • Mechanism of Action : The antimicrobial activity is often attributed to the ability of quinoxaline derivatives to interfere with bacterial DNA synthesis and disrupt cell membrane integrity.
  • Case Studies : Research indicates that certain quinoxaline derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria as well as fungi. For instance, a study demonstrated that modifications in the quinoxaline structure could enhance its efficacy against resistant strains of bacteria .

Anticancer Properties

The quinoxaline scaffold is recognized as a promising platform for developing anticancer agents:

  • Inhibitory Effects : Compounds derived from quinoxaline have been reported to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
  • Research Findings : A recent study highlighted the effectiveness of certain quinoxaline derivatives against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values showing potent cytotoxicity .
CompoundCancer Cell LineIC50 Value
Quinoxaline Derivative AMCF-715 µM
Quinoxaline Derivative BHeLa20 µM

Anti-inflammatory Effects

Quinoxaline derivatives have also shown promise in treating inflammatory diseases:

  • Mechanism : The anti-inflammatory action is often linked to the inhibition of pro-inflammatory mediators like cytokines and enzymes involved in inflammation pathways.
  • Clinical Relevance : Studies have demonstrated that specific modifications in the quinoxaline structure can lead to enhanced anti-inflammatory activity, making them potential candidates for treating conditions like arthritis and other inflammatory disorders .

Other Therapeutic Applications

Beyond antimicrobial and anticancer properties, quinoxaline derivatives have been explored for their potential in treating:

  • Diabetes : Certain derivatives exhibit hypoglycemic effects, potentially aiding in glucose regulation .
  • Neurological Disorders : Compounds have shown efficacy against conditions such as depression and Parkinson's disease by modulating neurotransmitter systems .

Mechanism of Action

The mechanism of action of quinoxaline derivatives often involves interaction with biological macromolecules such as DNA, enzymes, or receptors. The specific molecular targets and pathways depend on the functional groups present in the compound.

Comparison with Similar Compounds

Structural Analogues in the Quinoxaline Family
Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Reference
Quinoxaline, 2-[(4-chlorophenyl)methyl]-3-phenyl 2-(4-Cl-phenylmethyl), 3-phenyl C₂₁H₁₅ClN₂ Intermediate in agrochemical synthesis
2-Chloro-3-(trifluoromethyl)quinoxaline 2-Cl, 3-CF₃ C₉H₄ClF₃N₂ Pharmaceutical research; high lipophilicity
6-Chloro-2-phenyl-3-(2-phenylethynyl)quinoxaline 6-Cl, 2-phenyl, 3-phenylethynyl C₂₂H₁₃ClN₂ Crystal engineering (π-π interactions)
Target Compound 2-(3-Cl-phenyl), 3-(2,4-diCl-phenylmethyl) C₂₁H₁₃Cl₃N₂ Hypothesized agrochemical/pharmacological use

Key Observations :

  • Chlorine Positioning: The 3-chlorophenyl group in the target compound contrasts with the 4-chlorophenyl substitution in CAS 56536-65-3 .
  • Backbone Flexibility: Unlike quinazolinones (e.g., ) or triazines (), quinoxalines offer a rigid, planar scaffold conducive to intercalation or stacking interactions, as seen in crystal structures .

Biological Activity

Quinoxaline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of the specific compound Quinoxaline, 2-(3-chlorophenyl)-3-[(2,4-dichlorophenyl)methyl]- (CAS: 649739-78-6), detailing its synthesis, biological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C21H13Cl3N2C_{21}H_{13}Cl_3N_2 and a molecular weight of approximately 399.70 g/mol. Its structure features two chlorinated phenyl groups attached to a quinoxaline core, which is crucial for its biological activity.

Synthesis of Quinoxaline Derivatives

Various synthetic routes have been explored to develop quinoxaline derivatives. The synthesis typically involves the condensation of 1,2-diamines with α,β-unsaturated carbonyl compounds or other electrophiles. For example, derivatives synthesized from quinoxaline cores have shown enhanced antimicrobial and anticancer activities compared to their parent compounds .

Antimicrobial Activity

Quinoxaline derivatives exhibit significant antimicrobial properties against a range of pathogens:

  • Antibacterial Activity : Studies have demonstrated that quinoxaline derivatives can inhibit the growth of various bacterial strains. For instance, certain synthesized derivatives showed minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Antifungal Activity : Research indicates that these compounds also possess antifungal properties effective against fungi such as Candida species and Aspergillus .

Antiviral Activity

Recent investigations into the antiviral potential of quinoxaline derivatives have revealed promising results:

  • Herpes Simplex Virus : Some quinoxaline derivatives demonstrated effective inhibition of herpes simplex virus (HSV) in vitro, with reductions in plaque formation observed at concentrations as low as 20 µg/mL .
  • Coxsackievirus B5 : Specific compounds have exhibited remarkable antiviral activity against coxsackievirus B5 with EC50 values in the low micromolar range, indicating potent antiviral effects .

Anticancer Activity

The anticancer potential of quinoxaline derivatives has been extensively studied:

  • Cell Line Studies : Compounds derived from quinoxaline have shown significant cytotoxic effects on various cancer cell lines. For instance, one study reported IC50 values as low as 1.9 µg/mL against HCT-116 and 2.3 µg/mL against MCF-7 cell lines . This suggests a strong potential for these compounds in cancer therapy.

Case Studies

  • Synthesis and Evaluation of New Derivatives : A study synthesized several new quinoxaline derivatives and evaluated their antimicrobial activities. The results indicated that modifications in the aromatic substituents significantly influenced the biological efficacy of the compounds .
  • Antiviral Screening : Another investigation focused on the antiviral activity of quinoxaline derivatives against various viruses. The findings highlighted that certain structural modifications could enhance antiviral potency while reducing cytotoxic effects on host cells .

Summary Table of Biological Activities

Activity TypeEffective Concentration (EC50/MIC)Reference
AntibacterialVaries by strain; MIC comparable to antibiotics
AntifungalEffective against Candida spp., MIC not specified
Antiviral (HSV)20 µg/mL
Antiviral (Coxsackievirus B5)EC50 = 0.09 µM
Anticancer (HCT-116)IC50 = 1.9 µg/mL
Anticancer (MCF-7)IC50 = 2.3 µg/mL

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